molecular formula C12H11NO3 B1324364 Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate CAS No. 104179-54-6

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

Cat. No.: B1324364
CAS No.: 104179-54-6
M. Wt: 217.22 g/mol
InChI Key: QJHDNWZFADKDFR-UHFFFAOYSA-N
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Description

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is a chemical compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in nucleophilic substitution reactions, which are crucial in the synthesis of various biologically active molecules . The compound’s interaction with enzymes such as quinoline oxidoreductase suggests its potential role in redox reactions, impacting cellular oxidative states .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in oxidative stress responses. The compound has been shown to modulate gene expression related to antioxidant defenses, thereby impacting cellular metabolism and homeostasis . Additionally, its effects on cell proliferation and apoptosis have been noted, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as quinoline oxidoreductase, by binding to their active sites and preventing substrate access . This inhibition leads to alterations in cellular redox states and subsequent changes in gene expression related to oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular oxidative states and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular oxidative states . At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as quinoline oxidoreductase, influencing metabolic flux and metabolite levels . The compound’s role in redox reactions suggests its involvement in cellular oxidative metabolism, impacting the balance between oxidative and reductive states .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular sites to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, determining its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate typically involves the condensation of 2-methyl-3-nitroaniline with appropriate reagents followed by cyclization and esterification reactions. One common method includes the use of 2-methyl-3-nitroaniline as a starting material, which undergoes a series of reactions to form the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 3-hydroxy-2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHDNWZFADKDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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